PtdIns-(3)-P1 (1,2-dioctanoyl) (sel de sodium)

Vue d'ensemble

Description

Phosphatidylinositol 3-monophosphate (PI3P) is a lipid, found abundantly in eukaryotic cells. It is also present at low level in mammalian cells.

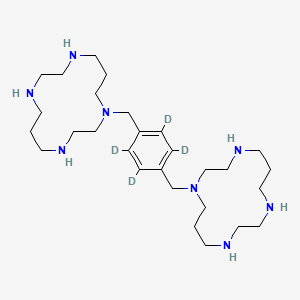

The phosphatidylinositol (PtdIns) phosphates represent a small percentage of total membrane phospholipids. However, they play a critical role in the generation and transmission of cellular signals. PtdIns-(3)-P1 (1,2-dioctanoyl) is a synthetic analog of natural PtdIns featuring C8:0 fatty acids at the sn-1 and sn-2 positions. The compound features the same inositol and DAG stereochemistry as the natural compound. PtdIns-(3)-P1 can be phosphorylated to di- (PtdIns-P2; PIP2) and triphosphates (PtdIns-P3; PIP3) by phosphatidyl inositol (PI)-specific kinases.

Applications De Recherche Scientifique

Recherche sur la transduction du signal

PtdIns-(3)-P1 (1,2-dioctanoyl) (sel de sodium) est un phosphatidylinositol synthétique utilisé dans la recherche sur la transduction du signal . Il joue un rôle crucial dans la génération et la transmission des signaux cellulaires .

Recherche biochimique

Ce composé est utilisé dans la recherche biochimique, en particulier dans l'étude de la biochimie des lipides . Il fait partie de la catégorie des glycérophospholipides, qui sont des composants importants des membranes cellulaires .

Biologie cellulaire

Dans le domaine de la biologie cellulaire, PtdIns-(3)-P1 (1,2-dioctanoyl) (sel de sodium) est utilisé pour étudier la fonction et le comportement des cellules . Il est particulièrement utile pour étudier le rôle des lipides dans les processus cellulaires .

Recherche sur les phosphates d'inositol

Ce composé est utilisé dans la recherche sur les phosphates d'inositol , qui sont un groupe de molécules de signalisation cellulaire. Ils sont impliqués dans diverses fonctions cellulaires, y compris la croissance cellulaire, l'apoptose, la migration cellulaire, l'endocytose et la différenciation cellulaire .

Normes lipidiques

PtdIns-(3)-P1 (1,2-dioctanoyl) (sel de sodium) peut être utilisé comme une norme lipidique dans les études de lipidomique . La lipidomique est une branche de la métabolomique où les lipides sont étudiés à grande échelle

Mécanisme D'action

Target of Action

PtdIns-(3)-P1 (1,2-dioctanoyl) (sodium salt), also known as disodium;[(1R,2R,3S,4R,5S,6S)-3-[[(2R)-2,3-di(octanoyloxy)propoxy]-oxidophosphoryl]oxy-2,4,5,6-tetrahydroxycyclohexyl] hydrogen phosphate, is a synthetic analog of natural phosphatidylinositol (PtdIns) containing C8:0 fatty acids at the sn - 1 and sn - 2 positions . The primary targets of this compound are the cellular signaling pathways where it plays a critical role in the generation and transmission of cellular signals .

Mode of Action

The compound features the same inositol and diacyl glycerol (DAG) stereochemistry as that of the natural compound . It interacts with its targets by getting phosphorylated to mono- (PtdIns-P; PIP), di- (PtdIns-P2; PIP2), and triphosphates (PtdIns-P3; PIP3) .

Biochemical Pathways

The biochemical pathways affected by this compound are intricate and involve a signal transduction cascade. Hydrolysis of PtdIns-(4,5)-P2 by phosphoinositide (PI)-specific phospholipase C generates inositol triphosphate (IP3) and DAG, which are key second messengers in this cascade .

Pharmacokinetics

The short fatty acid chains of this analog, compared to naturally-occurring PtdIns, give it different physical properties including high solubility in aqueous media . This property impacts its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, potentially enhancing its bioavailability.

Result of Action

The result of the compound’s action is the generation and transmission of cellular signals . This is achieved through the production of key second messengers in the signal transduction cascade, namely IP3 and DAG .

Analyse Biochimique

Biochemical Properties

“PtdIns-(3)-P1 (1,2-dioctanoyl) (sodium salt)” is involved in intricate biochemical signal transduction cascades . It is phosphorylated to mono-, di-, and triphosphates . The hydrolysis of this compound by phosphoinositide-specific phospholipase C generates inositol triphosphate and diacylglycerol, which are key second messengers .

Cellular Effects

“PtdIns-(3)-P1 (1,2-dioctanoyl) (sodium salt)” influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The phosphorylation of this compound initiates an intricate signaling cascade that is at the forefront of scientific research .

Molecular Mechanism

The molecular mechanism of action of “PtdIns-(3)-P1 (1,2-dioctanoyl) (sodium salt)” involves its interaction with biomolecules and changes in gene expression . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

The effects of “PtdIns-(3)-P1 (1,2-dioctanoyl) (sodium salt)” change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .

Dosage Effects in Animal Models

The effects of “PtdIns-(3)-P1 (1,2-dioctanoyl) (sodium salt)” vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

“PtdIns-(3)-P1 (1,2-dioctanoyl) (sodium salt)” is involved in metabolic pathways . It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

“PtdIns-(3)-P1 (1,2-dioctanoyl) (sodium salt)” is transported and distributed within cells and tissues . It interacts with transporters or binding proteins and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of “PtdIns-(3)-P1 (1,2-dioctanoyl) (sodium salt)” and any effects on its activity or function are important . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propriétés

IUPAC Name |

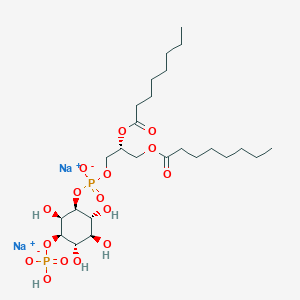

disodium;[(1R,2R,3S,4R,5S,6S)-3-[[(2R)-2,3-di(octanoyloxy)propoxy]-oxidophosphoryl]oxy-2,4,5,6-tetrahydroxycyclohexyl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H48O16P2.2Na/c1-3-5-7-9-11-13-18(26)37-15-17(39-19(27)14-12-10-8-6-4-2)16-38-43(35,36)41-25-22(30)20(28)21(29)24(23(25)31)40-42(32,33)34;;/h17,20-25,28-31H,3-16H2,1-2H3,(H,35,36)(H2,32,33,34);;/q;2*+1/p-2/t17-,20+,21+,22-,23-,24-,25+;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCYGAGOHASJWLC-ACHOKTOGSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OCC(COP(=O)([O-])OC1C(C(C(C(C1O)OP(=O)(O)[O-])O)O)O)OC(=O)CCCCCCC.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC(=O)OC[C@H](COP(=O)([O-])O[C@H]1[C@@H]([C@H]([C@@H]([C@H]([C@H]1O)OP(=O)(O)[O-])O)O)O)OC(=O)CCCCCCC.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H46Na2O16P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

710.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(4-Methoxy-2-nitrophenyl)methyl]triphenylphosphonium Bromide](/img/structure/B565580.png)

![4-(2-carboxyethyl)-3-methyl-5-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B565583.png)

![ethyl 4-(3-methoxy-3-oxopropyl)-3-methyl-5-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrole-2-carboxylate](/img/structure/B565584.png)

![[(E)-3-[4-[(1S,2R)-1-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxypropan-2-yl]oxy-3,5-dimethoxyphenyl]prop-2-enyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B565587.png)

![4-[4-(4'-Chlorobiphenyl-2-ylmethyl)piperazin-1-YL]benzoic acid](/img/structure/B565588.png)

![4-[4-[(2-Bromophenyl)methyl]-1-piperazinyl]benzoic Acid Ethyl Ester-d8](/img/structure/B565590.png)

![Benzyl [(R)-4-(dimethylamino)-4-oxo-1-(phenylthio)butan-2-YL]carbamate](/img/structure/B565592.png)